molecular formula C21H17FO4 B1381090 3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1820618-85-6

3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1381090
CAS No.: 1820618-85-6
M. Wt: 352.4 g/mol
InChI Key: SVIRWUWFMLAYPA-UHFFFAOYSA-N
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Description

3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a synthetic biphenyl derivative designed for advanced pharmaceutical and biochemical research. Biphenyl cores are recognized as privileged structures in medicinal chemistry, known for their profound pharmacological activities. These compounds are frequently investigated as key intermediates in developing therapeutic agents with potential for anti-inflammatory, anti-cancer, anti-diabetic, and anti-hypertensive activities . Specifically, biphenyl carboxylic acid derivatives have been identified as a promising new class of anti-resorptive compounds, suggesting potential applications in preventing and treating diseases associated with bone loss, such as osteoporosis and cancer-induced bone disease . The molecular structure, incorporating both benzyloxy and fluoro substituents, is engineered to influence the compound's dihedral angles and overall conformation, which can be critical for its binding affinity to biological targets . Furthermore, related biphenyl carboxylic acid analogs have been studied as ligands for protein targets, such as in molecular docking studies against the SARS-Covid-2 Omicron variant, demonstrating the relevance of this chemical class in infectious disease research . This product is intended for use in drug discovery platforms, enzymatic assays, and as a building block in synthetic chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-fluoro-5-phenylmethoxyphenyl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FO4/c1-25-20-11-15(7-8-19(20)21(23)24)16-9-17(22)12-18(10-16)26-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIRWUWFMLAYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment 1: 3-Benzyloxy-5-fluorophenylboronic Acid

Procedure :

  • Starting Material : 3,5-Difluorophenol.
  • Benzylation :
    • React with benzyl bromide (1.2 eq) and K₂CO₃ (2 eq) in DMF at 80°C for 12 h.
    • Yield: ~85% of 3-benzyloxy-5-fluorobromobenzene.
  • Miyaura Borylation :
    • Treat with bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 eq) in dioxane at 100°C for 6 h.
    • Yield: ~75% of 3-benzyloxy-5-fluorophenylboronic acid.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Bn), 6.85 (d, J = 8.4 Hz, 1H), 6.70 (s, 1H), 6.55 (d, J = 8.4 Hz, 1H), 5.10 (s, 2H, OCH₂Ph).
  • HRMS (ESI) : [M+H]⁺ calcd. for C₁₃H₁₂BFO₃: 260.0822; found: 260.0825.

Fragment 2: Methyl 3-Methoxy-4-iodobenzoate

Procedure :

  • Starting Material : Methyl 3-methoxybenzoate.
  • Directed Iodination :
    • Use N-iodosuccinimide (1.2 eq) and AgOTf (0.2 eq) in CHCl₃ at 0°C → RT for 4 h.
    • Yield: ~70% of methyl 3-methoxy-4-iodobenzoate.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (d, J = 1.6 Hz, 1H), 7.95 (dd, J = 8.0, 1.6 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃).
  • HRMS (ESI) : [M+H]⁺ calcd. for C₉H₉IO₄: 307.9568; found: 307.9565.

Suzuki-Miyaura Cross-Coupling

Procedure :

  • Reagents :
    • Methyl 3-methoxy-4-iodobenzoate (1 eq).
    • 3-Benzyloxy-5-fluorophenylboronic acid (1.2 eq).
    • PdCl₂(PPh₃)₂ (5 mol%), Na₂CO₃ (3 eq), THF/H₂O (3:1).
  • Conditions :
    • Heat at 60°C under N₂ for 12 h.
    • Purify via column chromatography (hexane/EtOAc 4:1).
    • Yield: ~80% of methyl 3'-(benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylate.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.10 (d, J = 1.6 Hz, 1H), 7.85 (dd, J = 8.0, 1.6 Hz, 1H), 7.40–7.25 (m, 5H, Bn), 6.95 (d, J = 8.0 Hz, 1H), 6.75 (s, 1H), 6.60 (d, J = 8.4 Hz, 1H), 5.05 (s, 2H, OCH₂Ph), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).
  • HRMS (ESI) : [M+H]⁺ calcd. for C₂₃H₂₁FO₅: 403.1351; found: 403.1354.

Ester Hydrolysis to Carboxylic Acid

Procedure :

  • Reagents :
    • Methyl ester (1 eq), NaOH (3 eq), MeOH/H₂O (1:1).
  • Conditions :
    • Stir at 50°C for 6 h.
    • Acidify with 3 M HCl to pH 2, extract with EtOAC, dry (Na₂SO₄), and concentrate.
    • Yield: ~90% of 3'-(benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid .

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.95 (s, 1H, COOH), 8.05 (d, J = 1.6 Hz, 1H), 7.80 (dd, J = 8.0, 1.6 Hz, 1H), 7.45–7.30 (m, 5H, Bn), 6.90 (d, J = 8.0 Hz, 1H), 6.75 (s, 1H), 6.60 (d, J = 8.4 Hz, 1H), 5.10 (s, 2H, OCH₂Ph), 3.85 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.5 (COOH), 162.3 (C-F), 159.8 (OCH₃), 137.2 (C-Bn), 132.5, 129.8, 128.5, 127.3, 126.0, 115.2 (d, J = 24 Hz, C-F), 114.5, 113.8, 70.1 (OCH₂Ph), 55.9 (OCH₃).
  • HRMS (ESI) : [M-H]⁻ calcd. for C₂₂H₁₇FO₅: 387.0982; found: 387.0985.

Key Considerations

  • Regioselectivity : Directed iodination ensures correct positioning on Ring B.
  • Protection Strategy : Benzyl ether stability under Suzuki and hydrolysis conditions is critical.
  • Catalyst Efficiency : PdCl₂(PPh₃)₂ offers reliable coupling yields for sterically hindered substrates.

Chemical Reactions Analysis

Types of Reactions

3’-(Benzyloxy)-5’-fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Carboxylic acid reduction can produce alcohols or aldehydes.

    Substitution: Substitution reactions can lead to the formation of various substituted biphenyl derivatives.

Scientific Research Applications

3’-(Benzyloxy)-5’-fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3’-(Benzyloxy)-5’-fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy, fluoro, and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds
Compound Name CAS Number Molecular Formula Molar Mass Substituents (Positions) Key Features
Target Compound Not explicitly provided C₂₁H₁₆FO₄ ~366.35 3'-(Benzyloxy), 5'-F, 3-OCH₃, 4-COOH High lipophilicity; potential for drug design or MOF synthesis .
[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-difluoro-3-methoxy 1261904-65-7 C₁₄H₁₀F₂O₃ 264.22 3',5'-F₂, 3-OCH₃, 4-COOH Dual fluorine substitution enhances acidity; used in regioselective coupling reactions .
3',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid 350682-84-7 C₁₃H₈F₂O₂ 246.20 3',5'-F₂, 4-COOH Simpler structure; higher crystallinity in MOFs due to symmetry .
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid Not provided C₁₃H₉FO₃ 244.21 4′-F, 4-OH, 3-COOH Hydroxyl group improves aqueous solubility; used in biosensor applications .
4′-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid 167627-37-4 C₂₀H₁₆O₃ 304.34 4'-(Benzyloxy), 3-COOH Lacks fluorine and methoxy groups; lower polarity for hydrophobic interfaces .

Physicochemical and Application-Based Differences

  • Acidity : The target compound’s acidity (pKa ~3–4) is lower than its difluoro analogs (pKa ~2.5–3) due to fewer electron-withdrawing groups .
  • Bioactivity : The benzyloxy group in the target compound may improve blood-brain barrier penetration compared to 4′-hydroxy derivatives .

Biological Activity

3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative characterized by a unique combination of functional groups, including a benzyloxy group, a fluoro substituent, a methoxy group, and a carboxylic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H17FO4, with a molecular weight of approximately 322.33 g/mol. Its structural features are summarized in the following table:

Feature Description
Core Structure Biphenyl with two phenyl rings connected by a single bond
Functional Groups Benzyloxy, fluoro, methoxy, carboxylic acid
Molecular Weight 322.33 g/mol

The presence of the fluoro group enhances the compound's lipophilicity and biological activity, while the carboxylic acid allows for further chemical modifications.

Potential Biological Activities

Research indicates that biphenyl derivatives can exhibit:

  • Anticancer Activity : Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation. For instance, studies on related biphenyl compounds have reported IC50 values indicating their potency against specific cancer cell lines.
  • Enzyme Inhibition : Some biphenyl derivatives act as inhibitors for enzymes such as AKR1C3, which is involved in steroid metabolism and has implications in prostate cancer. The introduction of specific substituents can enhance selectivity and potency.

Case Studies

While specific case studies on this compound are scarce, insights can be drawn from studies on similar compounds:

  • Inhibition of AKR Enzymes : A study demonstrated that certain biphenyl derivatives displayed significant inhibition against AKR1C3 with IC50 values as low as 0.26 µM. This suggests that modifications to the biphenyl structure can lead to enhanced biological activity against specific targets .
  • Cell Proliferation Assays : In vitro assays using sulforhodamine B (SRB) demonstrated that related compounds reduced cell viability in prostate cancer cell lines significantly more than standard treatments like fluoxetine (FLU), indicating potential for therapeutic applications.

The mechanism of action for this compound is hypothesized to involve interactions with key biological targets such as enzymes and receptors. The electronic properties imparted by the fluorine and methoxy groups may stabilize intermediates or transition states during enzymatic reactions.

Q & A

Q. What are the optimized synthetic routes for preparing 3'-(benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid, and how do substituents influence reaction efficiency?

The compound can be synthesized via rhodium-catalyzed decarboxylative coupling, analogous to methods used for structurally similar biphenyl carboxylic acids. For example, [1,1'-biphenyl]-4-carboxylic acid derivatives undergo coupling with aryl halides under optimized conditions (e.g., Rh catalyst, 110°C, 24 hours) to form substituted biphenyls . Steric and electronic effects of substituents (e.g., benzyloxy, fluoro, methoxy) significantly impact regioselectivity. Fluorine at the 5'-position may favor hindered regioisomers due to steric interactions, as observed in analogous reactions with 4-fluorobenzoic acid derivatives .

Key Data:

SubstituentRegioisomer Ratio (Major:Minor)Yield (%)
4-Fluoro5-Fluoro:4-Fluoro (86:14)96

Q. Which analytical techniques are most effective for characterizing this compound, particularly in distinguishing regioisomers?

High-resolution mass spectrometry (HRMS) is critical for confirming molecular formula (exact mass: 312.1492 g/mol) . Nuclear magnetic resonance (NMR) spectroscopy, especially 19F^{19}\text{F}-NMR and 13C^{13}\text{C}-NMR, resolves regiochemical ambiguities. For example, fluorine substituents induce distinct splitting patterns in 1H^{1}\text{H}-NMR, while methoxy and benzyloxy groups show characteristic chemical shifts (~3.8 ppm for OCH3_3, ~5.0 ppm for CH2_2Ph) . X-ray crystallography may further validate stereochemistry in crystalline derivatives .

Q. How do the benzyloxy and methoxy groups affect solubility and reactivity in downstream functionalization?

The benzyloxy group enhances solubility in organic solvents (e.g., DCM, THF) but requires hydrogenolysis (H2_2, Pd/C) for deprotection. Methoxy groups are electron-donating, stabilizing intermediates during electrophilic substitutions. Conversely, the fluorine atom increases electrophilicity at adjacent positions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the synthesis of multi-substituted biphenyl derivatives?

Regioselectivity is controlled by steric and electronic factors. For example, bulky substituents (e.g., benzyloxy) at the 3'-position direct coupling to the less hindered 4'-position. Computational modeling (DFT) can predict transition-state energies to optimize catalyst selection (e.g., Rh vs. Pd) . Additionally, orthogonal protecting groups (e.g., tert-butyl for carboxylic acid) minimize side reactions during stepwise functionalization .

Q. Can this compound serve as a building block for luminescent metal-organic frameworks (MOFs)?

The biphenyl core and polar substituents (carboxylic acid, fluorine) make it a candidate for MOF linkers. Carboxylic acids coordinate to metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}), while fluorine enhances photoluminescence via heavy atom effects. Analogous fluorinated biphenyls exhibit tunable emission in MOFs for chemical sensing .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies in medicinal chemistry?

The carboxylic acid enables amide coupling (e.g., EDC/HOBt) with sulfonamides or amines to generate prodrugs or targeted inhibitors . Fluorine at 5'-position can be replaced via nucleophilic aromatic substitution (e.g., with piperazine) to modulate pharmacokinetic properties. Parallel synthesis using automated platforms allows rapid SAR exploration .

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